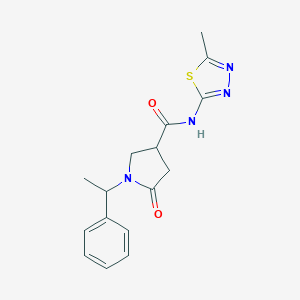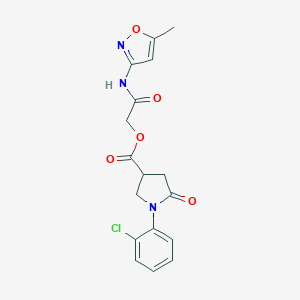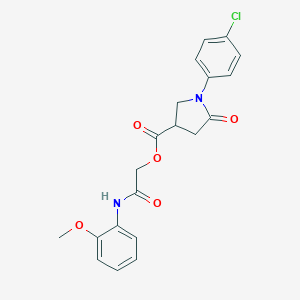![molecular formula C18H18ClNO6 B270931 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270931.png)
2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as C21H23ClN2O6, is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, this compound has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its selectivity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One potential direction is to investigate its potential as a treatment for other types of cancer, such as lung or colon cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
Synthesis Methods
The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 5-chloro-2-methoxyaniline with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA. The resulting product is then treated with oxalyl chloride and a tertiary amine to form the corresponding acid chloride, which is then reacted with 2-oxoethylamine to yield the final product.
Scientific Research Applications
2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, specifically breast cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
properties
Molecular Formula |
C18H18ClNO6 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H18ClNO6/c1-24-12-3-2-9(19)6-11(12)20-14(21)7-25-17(22)15-8-4-10-13(5-8)26-18(23)16(10)15/h2-3,6,8,10,13,15-16H,4-5,7H2,1H3,(H,20,21) |
InChI Key |
LWSHHYHIEVBERL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)



